molecular formula C11H8BClFNO2 B14089664 (5-Chloro-6-(4-fluorophenyl)pyridin-3-yl)boronic acid

(5-Chloro-6-(4-fluorophenyl)pyridin-3-yl)boronic acid

Katalognummer: B14089664
Molekulargewicht: 251.45 g/mol
InChI-Schlüssel: NZWZROIGCQXRBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Chloro-6-(4-fluorophenyl)pyridin-3-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and fluoro substituents on the aromatic ring makes it a versatile reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(4-fluorophenyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boric acid. One common method includes the use of triphenylboron or allyl borate as the boron source under the catalysis of an oxidizing agent . The reaction conditions are generally mild, making it an efficient process for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chloro-6-(4-fluorophenyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted pyridines.

Wissenschaftliche Forschungsanwendungen

(5-Chloro-6-(4-fluorophenyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (5-Chloro-6-(4-fluorophenyl)pyridin-3-yl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chloro and fluoro substituents can influence the reactivity and selectivity of the compound in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(5-Chloro-6-(4-fluorophenyl)pyridin-3-yl)boronic acid is unique due to the presence of both chloro and fluoro substituents on the pyridine ring. This dual substitution pattern provides distinct electronic and steric properties, making it a versatile reagent in various chemical reactions. Compared to similar compounds, it offers enhanced reactivity and selectivity in Suzuki-Miyaura cross-coupling reactions, making it a valuable tool in synthetic organic chemistry.

Eigenschaften

Molekularformel

C11H8BClFNO2

Molekulargewicht

251.45 g/mol

IUPAC-Name

[5-chloro-6-(4-fluorophenyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C11H8BClFNO2/c13-10-5-8(12(16)17)6-15-11(10)7-1-3-9(14)4-2-7/h1-6,16-17H

InChI-Schlüssel

NZWZROIGCQXRBT-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(N=C1)C2=CC=C(C=C2)F)Cl)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.